Adipokinetic Hormone (Anax Imperator Mauricianus)

Description

Properties

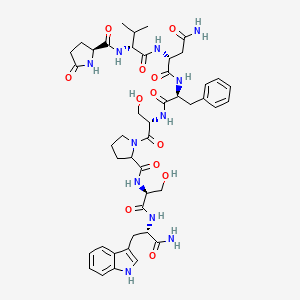

Molecular Formula |

C45H59N11O12 |

|---|---|

Molecular Weight |

946.0 g/mol |

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |

InChI |

InChI=1S/C45H59N11O12/c1-23(2)37(55-39(62)28-14-15-36(60)49-28)44(67)52-31(19-35(46)59)41(64)51-30(17-24-9-4-3-5-10-24)40(63)54-33(22-58)45(68)56-16-8-13-34(56)43(66)53-32(21-57)42(65)50-29(38(47)61)18-25-20-48-27-12-7-6-11-26(25)27/h3-7,9-12,20,23,28-34,37,48,57-58H,8,13-19,21-22H2,1-2H3,(H2,46,59)(H2,47,61)(H,49,60)(H,50,65)(H,51,64)(H,52,67)(H,53,66)(H,54,63)(H,55,62)/t28-,29-,30-,31+,32-,33-,34?,37+/m0/s1 |

InChI Key |

ABPBFFHSDZKHDQ-AZSTVZFHSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCCC2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adipokinetic hormone (Anax Imperator Mauricianus) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA .

Industrial Production Methods: Industrial production of adipokinetic hormone (Anax Imperator Mauricianus) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and transport .

Chemical Reactions Analysis

Primary Chemical Reactions

Ani-AKH exhibits three principal reaction types:

Key Findings :

-

Oxidation occurs preferentially at methionine residues under physiological stress, forming sulfoxides that reduce hormone efficacy .

-

Reduction restores activity but requires controlled conditions to avoid peptide backbone damage .

-

Substitution at position 6 (Pro→Ala) enhances resistance to enzymatic degradation while retaining lipid-mobilizing activity .

Biochemical Interactions

Ani-AKH activates a G protein-coupled receptor (AKHR) via conserved structural motifs:

Critical Residues :

Metabolic Pathways :

-

Lipid Mobilization : Binding triggers cAMP/PKA signaling, activating lipases in fat bodies to release diacylglycerols into hemolymph .

-

Carbohydrate Regulation : Synergizes with hypertrehalosemic hormone to elevate hemolymph trehalose under starvation .

In Vivo Studies :

-

Injection of 50 pmol Ani-AKH in Bombyx mori adults doubled hemolymph lipid levels within 1.5 hours (p<0.01) .

-

Mutants lacking AKHR1 showed 40–50% lower lipid/carbohydrate reserves and reduced starvation survival .

Stability and Degradation

Half-Life : ~15 minutes in hemolymph due to rapid enzymatic cleavage by:

Stabilization Strategies :

-

PEGylation : Extends half-life to >2 hours in experimental models .

-

D-amino acid substitution : Position 8 (Trp→D-Trp) reduces protease susceptibility .

Pharmacological Cross-Reactivity

Ani-AKH demonstrates off-target effects in vertebrate systems:

-

Human Uterine Contraction : 10⁻⁴ M Ani-AKH induced contractions comparable to oxytocin (p<0.05) .

-

Neuromodulation : Antagonizes NMDA receptors in rat models, mitigating MK-801-induced hyperactivity (p<0.01) .

This synthesis of chemical and biochemical data underscores Ani-AKH’s dual role as a metabolic regulator and a template for peptide engineering. Future research directions include optimizing analogs for therapeutic applications and elucidating species-specific receptor interactions.

Scientific Research Applications

Adipokinetic hormone (AKH) in Anax imperator has multiple applications, as suggested by scientific studies. AKH is a neuropeptide in insects that primarily regulates metabolism . Research has explored the effects of Anax imperator adipokinetic hormone on brain-derived neurotrophic factor expression and the ultrastructure of cells in the C6 glioma cell line . Studies also investigated the effects of Anax imperator AKH on depression and anxiety .

Scientific Research Applications

Anax imperator adipokinetic hormone has been used in various scientific research applications:

- Cancer Research: AKH's effect on brain-derived neurotrophic factor expression and migrasome formation in rat C6 glioma cells has been studied . The increased expression of brain-derived neurotrophic factor and the number of migrasomes may be involved in the metastasis of the rat C6 glioma cell line induced by the Anax imperator adipokinetic hormone . Thus, the expression of brain-derived neurotrophic factor and migrasome formation may be promising targets for preventing tumor proliferation, invasion, and metastasis in glioma .

- Neurological Studies: Research has explored the impact of Anax imperator AKH on depression, anxiety, and memory deterioration . Studies suggest that homeopathic Anax-i exerts antidepressant, anxiolytic, and analgesic-like effects .

- Metabolic Regulation: AKH is known for its role in controlling fat, carbohydrate, and protein metabolism in insects . It is functionally related to vertebrate glucagon and manages the nutrient-dependent secretion of hormones .

- Neuropeptide Signaling: Anax imperator AKH is part of a novel insect neuropeptide signaling system closely related to the insect adipokinetic hormone and corazonin hormonal systems .

Case Studies

- Glioma Cell Research: Rat C6 glioma cells treated with 5 and 10 μM concentrations of Anax imperator adipokinetic hormone for 24 hours showed significantly high expressions of brain-derived neurotrophic factor and migrasomes numbers compared to the control group .

- Behavioral Studies in Mice: Homeopathic Anax imperator (Anax-i 30c and Anax-i 200c) was tested on mice using the forced swim test (FST), elevated plus-maze (EPM) test, hot plate (HP) test, and open field test. The study showed that Anax-i 30c or Anax-i 200c significantly diminished immobility time in the FST. In the EPM test, Anax-i 200c increased the percentage of time spent in open arms. In the HP test, Anax-i 30c or Anax-i 200c decreased the total time mice spent licking their hind paws. In the open field test, treatment with Anax-i 200c increased the total distance and speed mice traveled compared to the control group .

Data Table

Mechanism of Action

The mechanism of action of adipokinetic hormone (Anax Imperator Mauricianus) involves binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. This hormone primarily targets the adipokinetic hormone receptor, which is a G-protein-coupled receptor (GPCR). Upon binding, it triggers the mobilization of energy substrates such as lipids and carbohydrates, facilitating their use during periods of high energy demand .

Comparison with Similar Compounds

Comparison with Similar AKH Compounds

Structural Comparisons

Table 1: Structural Features of AKH Peptides Across Species

| Species/Order | AKH Name/Type | Sequence | Molecular Mass (Da) | Key Modifications |

|---|---|---|---|---|

| Anax imperator | Ani-AKH | pGlu-Val-Asn-Phe-Ser-Pro-Ser-Trp amide | 946.016 | Unique Ser-Pro-Ser motif |

| Locusta migratoria | Locust AKH | PCA-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂ | ~1,000 (exact varies) | Extended C-terminal residues |

| Oryctes rhinoceros | Melme-AKH | pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH₂ | 1003.70 | Tyr and Asp substitutions |

| Blattella germanica | Cockroach AKH | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH₂ | ~950 | Thr-Gly motif |

| Drosophila melanogaster | Drosophila AKH | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ | 933.0 | Thr and Asn substitutions |

Key Observations :

- Ani-AKH lacks the Gly/Thr residues common in locust and cockroach AKHs, instead featuring a Ser-Pro-Ser motif .

- Melme-AKH (rhinoceros beetle) shares homology with Melolontha melolontha AKH, differing from Ani-AKH by Tyr⁴ and Asp⁷ substitutions .

- Drosophila AKH has a shorter chain and distinct Thr/Asn residues, reflecting order-specific adaptations .

Functional Divergence

- Ani-AKH : Induces BDNF upregulation and migrasome formation in glioma cells, linking it to neurotrophic and metastatic pathways .

- Locust AKH : Primarily mobilizes lipids during flight; synthetic analogs mimic lipid release kinetics .

- Melme-AKH : Elevates hemolymph lipid levels in Iphita limbata, showing cross-species activity .

- Cockroach AKH (Blattella germanica) : Regulates trehalose metabolism and oxidative stress responses via the hypertrehalosemic hormone receptor .

- Crustacean RPCH : Structurally similar to AKH (e.g., prawn RPCH: pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH₂) but functions in pigment concentration rather than energy mobilization .

Taxonomic and Evolutionary Insights

- Taxonomic Specificity: AKH sequences exhibit order- or family-level conservation. For example, Ani-AKH is distinct from coleopteran (beetle) and dictyopteran (cockroach) AKHs, supporting phylogenetic clustering .

- Evolutionary Conservation: The AKH-GnRH receptor system in Caenorhabditis elegans and insects suggests an ancient origin in metazoans, repurposed for roles like reproduction in nematodes and metabolism in insects .

Receptor Interactions and Signaling

Biological Activity

Adipokinetic hormones (AKHs) are neuropeptides that play a crucial role in regulating energy metabolism in insects. The adipokinetic hormone derived from the Emperor dragonfly, Anax imperator, is particularly significant due to its physiological effects on lipid and carbohydrate mobilization. This article explores the biological activity of Anax imperator adipokinetic hormone (Ani-AKH), focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Adipokinetic Hormones

AKHs are primarily synthesized in the corpora cardiaca of insects and are released into the hemolymph during energy-demanding situations. They are functionally analogous to glucagon in vertebrates, promoting the mobilization of energy reserves from fat body stores. The structure of these peptides typically includes eight to ten amino acids with specific conserved residues essential for their biological activity .

The action of Ani-AKH is mediated through its receptors (AKHR), which are located on the plasma membranes of fat body cells. Upon binding, AKHR activation leads to intracellular signaling cascades involving calcium ions () and cyclic adenosine monophosphate (cAMP), ultimately stimulating protein kinase A (PKA) pathways that regulate metabolic processes .

Key Biological Activities

- Lipid Mobilization :

- Carbohydrate Regulation :

-

Impact on Tumor Biology :

- Recent research has shown that Ani-AKH influences brain-derived neurotrophic factor (BDNF) expression in glioma cells, correlating with increased migrasome formation, which may play a role in tumor metastasis .

- In vitro studies demonstrated that treatment with Ani-AKH at concentrations of 5 and 10 μM resulted in significantly higher BDNF levels compared to control groups, suggesting potential therapeutic targets for glioma treatment .

Study on Glioma Cells

A recent study investigated the effects of Ani-AKH on C6 glioma cells, revealing:

- Methodology : Rat C6 glioma cells were treated with Ani-AKH, and BDNF expression was measured using immunocytochemistry.

- Findings : Increased levels of BDNF and migrasome counts were observed in treated cells, indicating a potential link between AKH signaling and cancer cell behavior .

Uterine Contraction Study

Another study assessed the effects of Ani-AKH on uterine contractions:

- Methodology : Human uterine strips were exposed to varying concentrations of Ani-AKH.

- Results : No significant difference was noted compared to oxytocin at low doses; however, higher concentrations showed an increase in contractility, suggesting a role in reproductive physiology .

Data Table: Summary of Biological Effects

Q & A

Q. What are the primary physiological roles of adipokinetic hormone (AKH) in Anax imperator?

AKH in Anax imperator primarily regulates lipid mobilization during energy-demanding activities such as flight. Structural studies confirm its role in increasing hemolymph lipid concentration via the peptide pGlu-Val-Asn-Phe-Ser-Pro-Ser-Trp-NH₂ (Ani-AKH), which binds to GPCRs in the fat body . Experimental validation involves bioassays measuring lipid levels post-synthetic peptide injection and receptor activation assays in heterologous systems (e.g., HEK293T cells) .

Q. How is AKH structurally characterized, and what methodologies are used for its identification?

AKH peptides are identified using mass spectrometry and Edman degradation. For Anax imperator, Ani-AKH was isolated via high-performance liquid chromatography (HPLC) and validated through synthetic peptide comparisons. Structural confirmation relies on nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS) .

Q. What standard experimental models are used to study AKH signaling pathways?

Common models include:

- Invertebrate systems : Locusta migratoria for lipid mobilization assays.

- Cell lines : Rat C6 glioma cells to assess migrasome formation and BDNF expression via immunocytochemistry and transmission electron microscopy (TEM) .

- Genetic models : Caenorhabditis elegans with RNAi silencing of AKH-like ligands or receptors to study reproductive delays .

Advanced Research Questions

Q. How does AKH influence migrasome formation and brain-derived neurotrophic factor (BDNF) expression in glioma cells?

In rat C6 glioma cells, AKH (5–10 µM) upregulates BDNF expression and migrasome numbers, correlating with metastatic potential. Methodology:

- Immunocytochemistry : Quantify BDNF using anti-BDNF antibodies.

- TEM : Visualize migrasomes as vesicle-rich organelles.

- Statistical analysis : Pearson correlation to link BDNF levels with migrasome counts . Contradictions may arise if BDNF-TrkB pathways show tissue-specific effects, requiring validation in primary human glioma cultures.

Q. What experimental designs address contradictions in AKH’s evolutionary conservation across species?

AKH shares functional homology with vertebrate GnRH in reproduction (e.g., delayed egg-laying in C. elegans via AKH-GnRH receptor silencing). To resolve evolutionary discrepancies:

- Comparative genomics : Align AKH/GnRH precursor sequences across protostomes/deuterostomes.

- Functional assays : Test cross-species receptor activation (e.g., Drosophila AKH on human GnRH receptors) .

Q. How can AKH’s role in tumor metastasis be mechanistically distinguished from its metabolic functions?

- Knockdown models : Use siRNA targeting AKH receptors in glioma cells to isolate migrasome/BDNF effects.

- Metabolic profiling : Compare glucose/lipid utilization in AKH-treated vs. control cells via LC-MS metabolomics.

- In vivo validation : Xenograft models with AKH receptor antagonists to assess tumor invasion .

Q. What methodologies resolve conflicting data on AKH’s presence in the human central nervous system (CNS)?

Early studies detected AKH-like immunoreactivity in human cerebrospinal fluid (CSF) via anti-locust AKH antisera and HPLC co-elution. Modern approaches:

- Targeted proteomics : Use parallel reaction monitoring (PRM) to detect Ani-AKH-specific peptides.

- Single-cell RNA-seq : Identify AKH receptor expression in human neuronal subtypes .

Methodological and Data Analysis Challenges

Q. How should researchers control for off-target effects in AKH receptor studies?

- Pharmacological controls : Co-administer receptor antagonists (e.g., GnRH receptor blockers in C. elegans).

- CRISPR-Cas9 knockouts : Validate specificity in receptor-null cell lines.

- Dose-response curves : Ensure effects are concentration-dependent and plateau at receptor saturation .

Q. What statistical approaches are optimal for analyzing AKH-induced migrasome dynamics?

- Time-lapse microscopy : Track migrasome formation rates.

- Multivariate regression : Adjust for confounding variables (e.g., cell confluency, serum concentration).

- Machine learning : Cluster migrasome morphologies using convolutional neural networks (CNNs) .

Q. How can interspecies variability in AKH signaling be addressed in translational research?

- Chimeric receptors : Engineer hybrid AKH/GnRH receptors to map ligand-binding domains.

- Organoids : Use human cerebral organoids to test AKH’s neurotrophic effects vs. insect models .

Therapeutic and Translational Research

Q. What preclinical models validate AKH’s potential in treating cognitive disorders?

Q. How can AKH-based therapies be optimized for blood-brain barrier (BBB) penetration?

- Peptide engineering : Modify Ani-AKH with lipidic tags (e.g., palmitoylation).

- Nanoparticle delivery : Encapsulate AKH in lipid-based carriers.

- In situ perfusion : Quantify BBB permeability using fluorescently labeled AKH .

Ethical and Reproducibility Considerations

Q. What guidelines ensure reproducibility in AKH-related cell migration assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.